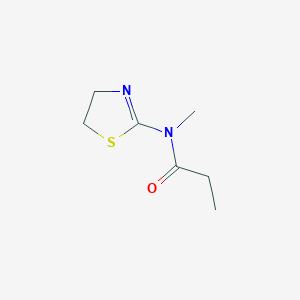
1,4-Diethenyl-2,5-bis(heptyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Divinyl-2,5-bis(heptyloxy)benzene is an organic compound characterized by a benzene ring substituted with two vinyl groups and two heptyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Divinyl-2,5-bis(heptyloxy)benzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 1,4-dihydroxybenzene, undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(heptyloxy)benzene.
Vinylation: The resulting 1,4-bis(heptyloxy)benzene is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl magnesium bromide, under controlled conditions to yield 1,4-Divinyl-2,5-bis(heptyloxy)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Divinyl-2,5-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Divinyl-2,5-bis(heptyloxy)benzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of cross-linked polymers and copolymers, which have applications in coatings, adhesives, and composite materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Divinyl-2,5-bis(heptyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and heptyloxy groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic addition, nucleophilic substitution, and radical polymerization.
Comparación Con Compuestos Similares
Similar Compounds
Divinylbenzene: Similar structure but lacks the heptyloxy groups, making it less hydrophobic and less versatile in certain applications.
1,4-Divinyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness
1,4-Divinyl-2,5-bis(heptyloxy)benzene is unique due to the presence of long heptyloxy chains, which impart hydrophobic characteristics and influence its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of hydrophobic polymers and materials.
Propiedades
Número CAS |
206762-49-4 |
|---|---|
Fórmula molecular |
C24H38O2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1,4-bis(ethenyl)-2,5-diheptoxybenzene |
InChI |
InChI=1S/C24H38O2/c1-5-9-11-13-15-17-25-23-19-22(8-4)24(20-21(23)7-3)26-18-16-14-12-10-6-2/h7-8,19-20H,3-6,9-18H2,1-2H3 |
Clave InChI |
QQJXDRAWROHADR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


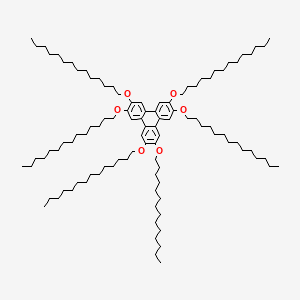
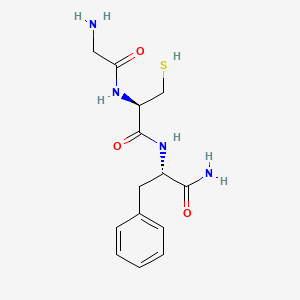
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
methylene}dibenzene](/img/structure/B14248372.png)

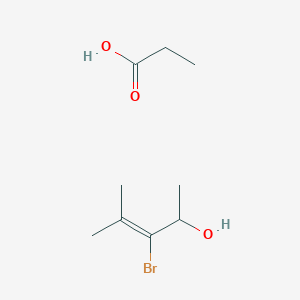

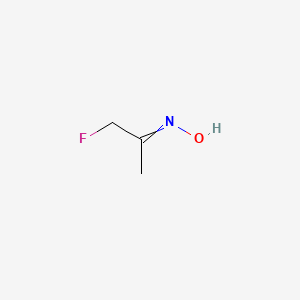
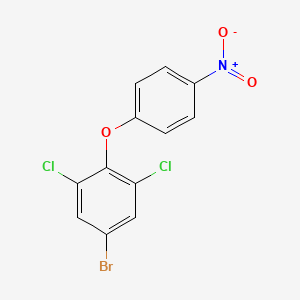
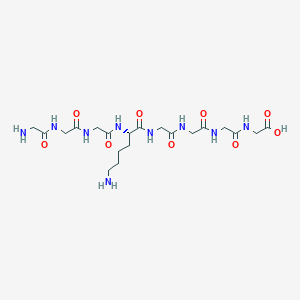
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)

